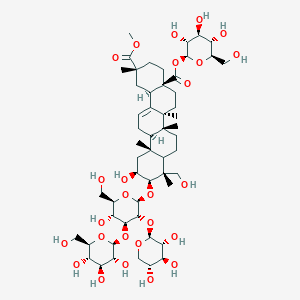

![molecular formula C12H14ClNO2 B141614 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride CAS No. 172733-79-8](/img/structure/B141614.png)

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

描述

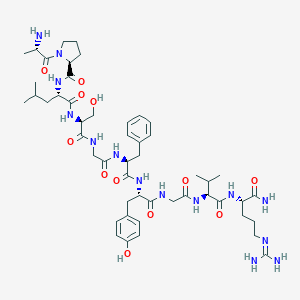

The compound 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride is a spirocyclic compound that has been investigated for its potential as a central nervous system agent. The interest in this class of compounds is due to the presence of an aminoalkyl(aryl)isobenzofuran moiety, which is common to certain antidepressants .

Synthesis Analysis

The synthesis of related spiro[isobenzofuran-1(3H),4'-piperidines] involves lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization. N-Dealkylation methods can be used to afford derivatives such as compound 9a. The synthesis of analogues has been driven by the discovery of their marked inhibition of tetrabenazine-induced ptosis, which is a characteristic of many antidepressants . Another synthetic approach involves the Barbier reaction conditions to prepare highly functionalized spiro compounds, demonstrating the versatility of synthetic methods for these compounds .

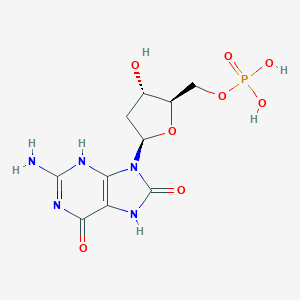

Molecular Structure Analysis

The molecular structure of spiro[isobenzofuran-1(3H),4'-piperidines] and their analogues has been explored through various synthetic modifications. For instance, the introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduces the activity of these compounds. Stereochemical assignments have been made based on chemical arguments and supported by 13C NMR chemical shift data .

Chemical Reactions Analysis

The chemical reactivity of spiro[isobenzofuran-1(3H),4'-piperidines] has been studied in the context of their potential as central nervous system agents. The introduction of various substituents and modifications to the core structure has been shown to affect their biological activity. For example, the synthesis of N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] has revealed species-specific diuretic and antihypertensive activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[isobenzofuran-1(3H),4'-piperidines] are closely related to their biological activities. Compounds with optimal antitetrabenazine activity are associated with the 3-phenylspiro-[isobenzofuran-1(3H),4'-piperidine] moiety where nitrogen is basic. The introduction of substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system affects the affinity for sigma binding sites, which is crucial for their potential as sigma ligands .

科学研究应用

Imaging σ1 Receptors

A study by Chen et al. (2010) focused on the synthesis and biological evaluation of a radioiodinated spiropiperidine ligand, specifically 1′-(4-[125I]iodobenzyl)-3H-spiro[isobenzofuran-1,4′-piperidine] ([125I]Spiro-I), as a potential SPECT tracer for imaging σ1 receptors. This compound displayed low nanomolar affinity for σ1 receptors and high subtype selectivity. It showed promise for in vivo imaging of σ1 receptors, with potential applications in diagnosing and researching diseases where σ1 receptors are implicated (Chen et al., 2010).

Pharmacophore Development

Ghatpande et al. (2020) highlighted the structural importance of spiro[chromane-2,4'-piperidine]-4(3H)-one as a crucial pharmacophore in many drugs, drug candidates, and biochemical reagents. The review discussed the synthesis and biological relevance of compounds derived from this structure, underscoring its potential in developing new biologically active substances (Ghatpande et al., 2020).

H3 Receptor Inverse Agonists

Jitsuoka et al. (2008) discovered spiro-isobenzofuranones as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. This finding could lead to new treatments for neurological and psychiatric disorders where the histamine H3 receptor plays a role (Jitsuoka et al., 2008).

σ-Receptor Ligands

Maier and Wünsch (2002) synthesized and evaluated spiro compounds for their σ1 and σ2 receptor binding properties, revealing that specific spiro[benzopyran-1,4'-piperidines] and spiro[benzofuran-1,4'-piperidines] have high affinity and selectivity for σ1 receptors. This research contributes to the understanding and potential therapeutic targeting of σ receptors (Maier & Wünsch, 2002).

Synthesis and Anti-corrosion Behavior

Arrousse et al. (2020) explored the synthesis and characterization of 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene]-3´,6´-diyl bis(3-methyl-benzenesulfonate), focusing on its anti-corrosion behavior. This study illustrates the application of spiro compounds in material science, particularly in protecting metals against corrosion (Arrousse et al., 2020).

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

属性

IUPAC Name |

spiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.ClH/c14-11-9-3-1-2-4-10(9)12(15-11)5-7-13-8-6-12;/h1-4,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUFOCPANLQXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3C(=O)O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625285 | |

| Record name | 3H-Spiro[2-benzofuran-1,4'-piperidin]-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride | |

CAS RN |

172733-79-8 | |

| Record name | Spiro[isobenzofuran-1(3H),4′-piperidin]-3-one, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172733-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Spiro[2-benzofuran-1,4'-piperidin]-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)